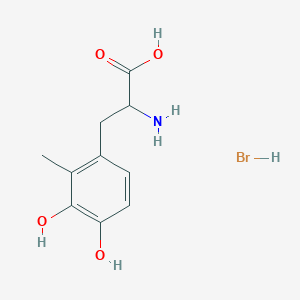

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide

Description

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is a substituted phenylalanine derivative characterized by a 3,4-dihydroxy-2-methylphenyl group attached to the β-carbon of the amino acid backbone. The hydrobromide salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.BrH/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13;/h2-3,7,12-13H,4,11H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJVLLQDJONMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)CC(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis via 3,4-Dimethoxybenzyl Derivatives

One well-documented method involves the following key steps:

- Step 1: Conversion of 3,4-dimethoxybenzyl alcohol to 3,4-dimethoxybenzyl bromide.

- Step 2: Alkylation of malonate esters to form 1-(tert-butyl)-3-ethyl-2-(3,4-dimethoxybenzyl)malonate.

- Step 3: Treatment with O-tert-butyl-N-hydroxycarbamate followed by base-induced transformation to tert-butyl2-((tert-butylhydroxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoate.

- Step 4: Hydrolysis to yield 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.

Limitations: This route is complex, involving five sequential stages with an overall yield below 30%. It also requires commercially unavailable reagents such as O-tert-butyl-N-hydroxycarbamate.

Azlactone Route Using Veratraldehyde and Hippuric Acid

A more efficient and less toxic method involves:

- Step 1: Reaction of veratraldehyde (3,4-dimethoxy-2-methylbenzaldehyde) with hippuric acid in the presence of sodium acetate to form an azlactone intermediate.

- Step 2: Alkaline hydrolysis of the azlactone using sodium hydroxide.

- Step 3: Reduction with Raney’s alloy under atmospheric pressure, avoiding expensive noble metal catalysts.

- Step 4: Treatment with concentrated hydrobromic acid to obtain the hydrobromide salt of the amino acid.

This method achieves an overall yield of approximately 60%, with advantages including:

Reduction of N-Benzoyl-Substituted Precursors

From related amino alcohol analogs, a method described in patent literature involves:

- Reduction of N-benzoyl-3-(3'-methoxy-4'-methyl-phenyl)-alanine ethyl ester using lithium aluminum hydride in tetrahydrofuran,

- Isolation of the free base amino alcohol,

- Conversion to hydrobromide salt by treatment with ethereal hydrogen bromide.

While this method is effective for related compounds, its direct application to the 3,4-dihydroxy-2-methylphenyl derivative requires adaptation for demethylation and salt formation steps.

Comparative Data Table of Key Preparation Methods

| Method Description | Key Reagents/Conditions | Number of Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Multi-step via 3,4-dimethoxybenzyl bromide | 3,4-dimethoxybenzyl bromide, O-tert-butyl-N-hydroxycarbamate, base, hydrolysis | 5 | <30 | Established chemistry | Complex, low yield, rare reagents |

| Azlactone route with veratraldehyde & hippuric acid | Veratraldehyde, hippuric acid, sodium acetate, NaOH, Raney’s alloy, HBr | 4 | ~60 | Higher yield, non-toxic reagents, no special equipment | Moderate complexity |

| Reduction of N-benzoyl substituted ester | LiAlH4 reduction, ethereal HBr | 2-3 | High (for analogs) | Simpler steps for related compounds | Requires demethylation for catechol |

Research Findings and Process Optimization

- The azlactone method improves yield by reducing by-product formation and increasing azlactone molecular weight, facilitating isolation.

- Use of Raney’s alloy as a reducing agent avoids the need for expensive palladium catalysts and high-pressure hydrogenation, simplifying scale-up.

- Concentrated hydrobromic acid efficiently converts the free amino acid to the hydrobromide salt, which is more stable and easier to handle.

- Earlier methods involving organic nitrites and palladium catalysts, although yielding up to 56%, suffer from toxicity and high cost, making them less desirable for industrial application.

- The multi-step demethylation and protection/deprotection sequences in other methods lead to low overall yields and increased labor intensity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

Substitution: Common reagents include halogenating agents such as bromine (Br2) and iodine (I2).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Uses

D-alpha-Methyl-DOPA is primarily used in the treatment of hypertension. It acts as a centrally acting antihypertensive agent by mimicking the action of neurotransmitters in the brain, leading to decreased peripheral resistance and lower blood pressure.

Neurotransmitter Synthesis

This compound serves as a precursor for the synthesis of catecholamines, particularly dopamine. Its conversion to L-DOPA is crucial for the management of Parkinson's disease, as it helps replenish dopamine levels in patients suffering from this neurodegenerative disorder.

Research on Neuroprotection

Studies have indicated that D-alpha-Methyl-DOPA may exhibit neuroprotective properties. Research has shown that it can modulate glutamate receptor activity, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, including:

Antioxidant activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory activity: The amino group can interact with inflammatory mediators, reducing inflammation.

Therapeutic applications: The carboxylic acid group can bind to specific receptors, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

*Estimated based on analogs; †Calculated using average atomic masses.

Key Structural Differences :

- Aromatic vs. Heterocyclic Rings: The target compound features a dihydroxylated methylphenyl group, while analogs like 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide incorporate a heterocyclic isoxazole ring, altering electronic properties and biological activity .

- Halogenation: Compounds such as 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid and (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid contain iodine or chlorine atoms, which increase molecular weight and may enhance binding to hydrophobic targets .

Physicochemical and Functional Comparisons

- Solubility: Hydrobromide salts (e.g., the target compound and 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide) exhibit higher aqueous solubility compared to free acids or hydrochloride salts due to stronger ion-dipole interactions .

- Stability : The 3,4-dihydroxy substitution on the phenyl ring may render the target compound prone to oxidation, similar to catechol derivatives, necessitating storage under inert conditions .

- Biological Activity: Isoxazole-containing analogs (e.g., 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide) are known AMPA receptor agonists, whereas halogenated derivatives (e.g., diiodo or dichloro compounds) are utilized in metal chelation or antimicrobial studies .

Research and Application Gaps

- Target Compound: Limited data exist on its receptor binding profile or catalytic behavior compared to biocatalytically active analogs like 2-amino-3-(thiophen-2-yl)propanoic acid .

- Toxicity: Safety data for the target compound are unavailable, unlike 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, which has documented hazard identifiers (e.g., HY-W052493) .

Biological Activity

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide, commonly known as a derivative of L-DOPA, is of significant interest in pharmacological research due to its potential therapeutic applications. This compound is structurally related to neurotransmitters and has been studied for its biological activities, particularly in the context of neuroprotection, antioxidant properties, and anticancer effects.

- Molecular Formula : C10H13BrN2O4

- Molecular Weight : 293.12 g/mol

- CAS Number : 555-30-6

Antioxidant Activity

Research indicates that 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid derivatives exhibit potent antioxidant properties. In various assays, including the DPPH radical scavenging assay, these compounds demonstrated significant capacity to neutralize free radicals. For instance, certain derivatives were shown to reduce oxidative stress in cell cultures, suggesting their potential utility in preventing oxidative damage associated with various diseases .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. In vitro experiments using A549 non-small cell lung cancer cells revealed that derivatives of 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid significantly reduced cell viability and migration. Notably, some compounds achieved a reduction in cell viability by over 50% compared to control groups treated with standard chemotherapeutics like doxorubicin and cisplatin .

Neuroprotective Effects

The compound's neuroprotective properties have been attributed to its ability to modulate neurotransmitter levels and protect against neuronal damage. Animal studies suggest that it can enhance dopaminergic signaling pathways, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease .

Case Studies

The biological activities of 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid hydrobromide can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Neuroprotective Mechanism : By enhancing dopaminergic transmission and reducing oxidative stress in neurons, it may protect against neurodegeneration.

Q & A

Q. What safety protocols are critical for handling this compound in vitro?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and dissolution .

- Waste Disposal : Neutralize HBr with 10% sodium bicarbonate before aqueous disposal .

- Exposure Response : For skin contact, rinse with 1% acetic acid (to counter HBr alkalinity) followed by water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.